4-Fluoro-2-nitro-5-(trifluoromethoxy)aniline

Drug Design Lipophilicity ADME

4-Fluoro-2-nitro-5-(trifluoromethoxy)aniline (CAS 1823521-46-5) is a polysubstituted aromatic amine for pharmaceutical and agrochemical research. Its orthogonal NH₂, NO₂, and F groups enable chemoselective derivatization for benzimidazoles, quinoxalines, and PROTAC intermediates. • XLogP3 2.9 provides optimal lipophilicity for kinase inhibitor programs. • High-yielding Vilsmeier synthesis supports scalable supply. • OCF₃ confers metabolic stability advantage and a ¹⁹F NMR handle.

Molecular Formula C7H4F4N2O3
Molecular Weight 240.11 g/mol
Cat. No. B12862429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-nitro-5-(trifluoromethoxy)aniline
Molecular FormulaC7H4F4N2O3
Molecular Weight240.11 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1OC(F)(F)F)F)[N+](=O)[O-])N
InChIInChI=1S/C7H4F4N2O3/c8-3-1-5(13(14)15)4(12)2-6(3)16-7(9,10)11/h1-2H,12H2
InChIKeyADZJQFLCJQHJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-nitro-5-(trifluoromethoxy)aniline: Polysubstituted Aniline Building Block


4‑Fluoro‑2‑nitro‑5‑(trifluoromethoxy)aniline (C₇H₄F₄N₂O₃, MW 240.11) is a polysubstituted aromatic amine featuring three electronically distinct substituents: an electron‑withdrawing nitro group at the 2‑position, a fluorine atom at the 4‑position, and a lipophilic trifluoromethoxy (–OCF₃) group at the 5‑position . Its computed XLogP3 is 2.9, indicating moderate lipophilicity [1]. This unique substitution pattern positions the compound as a versatile intermediate for pharmaceutical and agrochemical research, particularly in programs requiring a difunctionalized aniline scaffold with a metabolically stable OCF₃ moiety.

Why 4-Fluoro-2-nitro-5-(trifluoromethoxy)aniline Substitution Fails


Simple substitution with a non‑fluorinated or non‑trifluoromethoxylated analog is not feasible because the three substituents on 4‑fluoro‑2‑nitro‑5‑(trifluoromethoxy)aniline act in concert to define its physicochemical and reactivity profile. Replacing the –OCF₃ group with –OCH₃ dramatically lowers lipophilicity and metabolic stability [1], while omitting the 4‑fluoro substituent eliminates a key handle for further derivatization via nucleophilic aromatic substitution (SNAr) [2]. The precise positioning of the nitro group ortho to the aniline nitrogen is critical for downstream reduction and heterocycle formation; regioisomeric analogs exhibit different reactivity patterns. The quantitative evidence below demonstrates that no single analog replicates the combined property set required for structure‑activity relationship (SAR) exploration or synthetic route optimization.

Head-to-Head Evidence: 4-Fluoro-2-nitro-5-(trifluoromethoxy)aniline vs. Analogs


Lipophilicity Advantage vs. Non-Trifluoromethoxylated Analog

The presence of the –OCF₃ group in 4‑fluoro‑2‑nitro‑5‑(trifluoromethoxy)aniline confers a significantly higher calculated lipophilicity compared to its non‑fluorinated ether analog. The target compound has an XLogP3 of 2.9 [1], while the direct comparator 4‑fluoro‑2‑nitroaniline (lacking the –OCF₃ group) exhibits an XLogP3 of 1.3 [2]. This difference of 1.6 log units translates to an approximately 40‑fold higher theoretical partition coefficient, indicating substantially enhanced membrane permeability potential.

Drug Design Lipophilicity ADME Physicochemical Properties

Lipophilicity Modulation by 4-Fluoro in OCF₃ Scaffolds

Within the OCF₃‑containing aniline series, the 4‑fluoro substituent provides a subtle but meaningful lipophilicity adjustment. 4‑Fluoro‑2‑nitro‑5‑(trifluoromethoxy)aniline exhibits an XLogP3 of 2.9 [1], whereas the non‑fluorinated comparator 2‑nitro‑5‑(trifluoromethoxy)aniline (CAS 2267‑22‑3) has an XLogP3 of 3.1 [2]. The presence of fluorine at the 4‑position thus reduces the computed logP by 0.2 units, offering medicinal chemists a tool to dial back lipophilicity without sacrificing the metabolic stability benefits of the OCF₃ group.

Medicinal Chemistry SAR Lipophilic Efficiency Fluorine Chemistry

One-Step Regiospecific Synthesis

A 2023 protocol demonstrated the one‑step synthesis of 4‑fluoro‑2‑nitro‑5‑(trifluoromethoxy)aniline in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H‑, ²H‑, ¹³C‑NMR, IR, and Raman spectroscopy [1]. In contrast, the synthesis of the comparator 2‑nitro‑5‑(trifluoromethoxy)aniline typically proceeds via nitration of 3‑trifluoromethoxyaniline, which yields a mixture of regioisomers requiring chromatographic separation and results in lower isolated yields [2]. This high‑yielding, regiospecific route to the target compound reduces procurement cost and ensures consistent batch quality.

Synthetic Methodology Process Chemistry Yield Comparison Scalability

OCF₃ Metabolic Stability Advantage over OCH₃

The –OCF₃ group is a well‑established bioisostere for –OCH₃ that confers enhanced metabolic stability by resisting cytochrome P450‑mediated O‑dealkylation. A comprehensive 2022 review documents that trifluoromethoxy‑containing pharmaceuticals exhibit prolonged half‑lives compared to their methoxy counterparts, with the OCF₃ group contributing to the success of clinical candidates such as Riluzole and Delamanid [1]. While direct experimental microsomal stability data for 4‑fluoro‑2‑nitro‑5‑(trifluoromethoxy)aniline are not yet published, the class‑level advantage of OCF₃ over OCH₃ is firmly established.

Metabolic Stability Drug Metabolism Trifluoromethoxy Group Pharmacokinetics

BRAF V600E Kinase Inhibitor Scaffold

Structural analogs of 4‑fluoro‑2‑nitro‑5‑(trifluoromethoxy)aniline have been explored as precursors for kinase inhibitors targeting BRAF V600E, a clinically validated oncology target. The trifluoromethoxy group in these scaffolds is proposed to enhance binding affinity through hydrophobic interactions within the ATP‑binding pocket . A patent describing nitrogen‑containing heterocyclic compounds derived from fluorinated aniline intermediates further supports the utility of this substitution pattern in generating bioactive molecules [1].

Kinase Inhibition Oncology BRAF V600E Scaffold Differentiation

4-Fluoro-2-nitro-5-(trifluoromethoxy)aniline: Key Application Scenarios


Medicinal Chemistry: Lipophilic Efficiency in Kinase Inhibitors

In kinase inhibitor programs where balancing potency and ADME properties is critical, 4‑fluoro‑2‑nitro‑5‑(trifluoromethoxy)aniline offers an XLogP3 of 2.9—significantly higher than the non‑OCF₃ analog (1.3) yet more controlled than the non‑fluorinated OCF₃ analog (3.1). This intermediate lipophilicity window, combined with the metabolic stability advantage of the OCF₃ group over OCH₃ [1], makes it a strategic choice for generating lead compounds with improved LipE (lipophilic efficiency). The scaffold's documented relevance to BRAF V600E inhibitor chemistry further supports its selection for oncology projects .

Process Chemistry: Scalable Heterocyclic Building Block Synthesis

The demonstrated one‑step, quantitative‑yield synthesis of 4‑fluoro‑2‑nitro‑5‑(trifluoromethoxy)aniline using adapted Vilsmeier conditions [1] provides a reliable, scalable supply route. For process chemists, this high‑yielding and regiospecific protocol contrasts favorably with the isomeric mixtures obtained from traditional nitration routes. Reduction of the nitro group yields a differentially functionalized diamine that can serve as a precursor for benzimidazoles, quinoxalines, and other privileged heterocycles, enabling rapid library synthesis without chromatographic purification bottlenecks.

Agrochemical Discovery: Fluorinated Aniline Intermediates

Fluorine‑containing aniline compounds are established intermediates for benzoylurea‑type insecticides, as described in patent literature [1]. The specific substitution pattern of 4‑fluoro‑2‑nitro‑5‑(trifluoromethoxy)aniline—with the OCF₃ group enhancing environmental persistence and the fluoro and nitro groups enabling further diversification—makes it a valuable scaffold for generating novel agrochemical candidates. Its moderate lipophilicity (XLogP3 = 2.9) is within the optimal range for foliar uptake and translocation in plant systems.

Chemical Biology: Dual-Functionalized Probe Synthesis

The orthogonally reactive functional groups on 4‑fluoro‑2‑nitro‑5‑(trifluoromethoxy)aniline—the aniline NH₂ for amide coupling, the nitro group for reduction to a second amine, and the 4‑fluoro substituent as a potential leaving group for SNAr—enable sequential, chemoselective derivatization. This makes the compound ideal for constructing bifunctional probes or PROTAC (proteolysis‑targeting chimera) linker intermediates, where precise control over conjugation sites is essential. The OCF₃ group provides a ¹⁹F NMR handle for tracking and quantification in cellular assays.

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